

Physical properties of Methyl 5-hexynoate for initial studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-hexynoate**

Cat. No.: **B109056**

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **Methyl 5-hexynoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical and spectral properties of **Methyl 5-hexynoate**, CAS number 77758-51-1, pertinent to its initial evaluation in research and development settings. The information is presented to facilitate laboratory use, including data for characterization and standardized protocols for property determination.

Core Physical Properties

Methyl 5-hexynoate is a colorless to pale yellow liquid at room temperature. A summary of its key physical properties is provided in the table below. These parameters are fundamental for its handling, purification, and use in synthetic applications.

Table 1: Physical Properties of **Methyl 5-hexynoate**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ O ₂	[1]
Molecular Weight	126.15 g/mol	[1]
Boiling Point	60 °C at 10 mmHg 100 °C at 70 mmHg	[2]
Density	Approximately 0.960 - 0.97 g/cm ³ (20/20)	
Refractive Index (n ²⁰ /D)	~1.434	[2]
Solubility	Soluble in chloroform and methanol. Insoluble in water.	
Appearance	Colorless to pale yellow liquid	
CAS Number	77758-51-1	[1]

Spectral Data for Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **Methyl 5-hexynoate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR and ¹³C NMR are primary techniques for confirming the molecular structure. While specific peak assignments require experimental data, typical chemical shifts can be predicted based on the structure. PubChem provides links to NMR spectra which can be used as a reference.[\[3\]](#)
- Mass Spectrometry (MS):
 - Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for determining the molecular weight and fragmentation pattern, aiding in identification and purity analysis. The NIST Mass Spectrometry Data Center contains GC-MS data for **Methyl 5-hexynoate**.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of liquid compounds like **Methyl 5-hexynoate**.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

- Apparatus: Thiele tube or similar heating bath, thermometer (-10 to 200 °C), capillary tube (sealed at one end), small test tube, rubber band or wire for attachment, heating source (e.g., Bunsen burner or hot plate), and heat transfer fluid (e.g., mineral oil).
- Procedure:
 - Attach the small test tube containing 0.5-1 mL of **Methyl 5-hexynoate** to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
 - Place a capillary tube, with its sealed end up, into the liquid in the test tube.
 - Immerse the assembly in a Thiele tube filled with a heat transfer fluid, ensuring the sample is below the fluid level.
 - Gently heat the side arm of the Thiele tube.^[4]
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Continue heating until a steady stream of bubbles is observed.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.^[4]

Density Measurement

The density of a liquid can be determined using a pycnometer or a hydrometer.

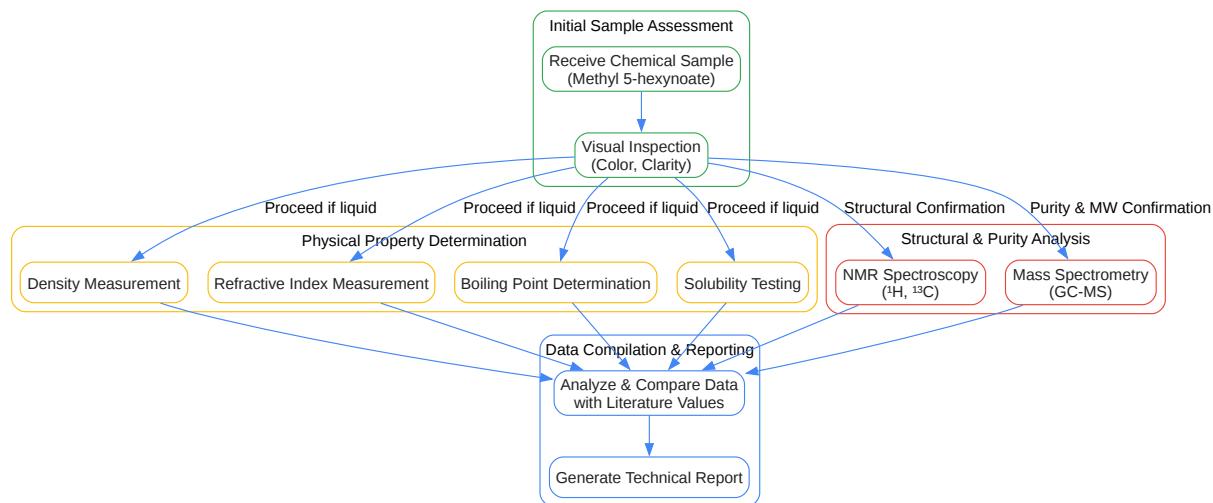
- Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.
- Procedure:
 - Clean and dry the pycnometer thoroughly and record its empty mass (m_1).
 - Fill the pycnometer with distilled water and place it in a water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.
 - Adjust the water level to the pycnometer's calibration mark, dry the exterior, and record its mass (m_2).
 - Empty and dry the pycnometer, then fill it with **Methyl 5-hexynoate**.
 - Repeat the thermal equilibration and mass measurement (m_3).
 - The density (ρ) of the sample is calculated using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the known density of water at the measurement temperature.[\[5\]](#)

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance and is a characteristic property.

- Apparatus: A refractometer (e.g., an Abbe refractometer).
- Procedure:
 - Ensure the prism of the refractometer is clean and dry.
 - Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).
 - Place a few drops of **Methyl 5-hexynoate** onto the prism.

- Close the prism and allow the sample to spread evenly and reach the set temperature (typically 20 °C).
- Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Read the refractive index value from the instrument's scale.[6]


Solubility Determination

A qualitative assessment of solubility in various solvents provides insights into the polarity of the compound.

- Apparatus: Small test tubes, vortex mixer (optional), and a selection of solvents.
- Procedure:
 - Place approximately 0.1 mL of **Methyl 5-hexynoate** into a small test tube.
 - Add about 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform, methanol) to the test tube.
 - Vigorously shake or vortex the test tube for 1-2 minutes.
 - Observe the mixture to see if a single homogeneous phase is formed (soluble) or if distinct layers or cloudiness persist (insoluble or partially soluble).[7]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial physicochemical characterization of a liquid chemical sample like **Methyl 5-hexynoate**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Methyl 5-hexynoate, 97% | Fisher Scientific [fishersci.ca]
- 3. Methyl 5-hexynoate | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. matestlabs.com [matestlabs.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Physical properties of Methyl 5-hexynoate for initial studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109056#physical-properties-of-methyl-5-hexynoate-for-initial-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com